Stereochemical Divergence in Muscarinic Receptor Binding Affinity: The (S)-Enantiomer Preference
High-strength, direct quantitative comparative data for the target compound is absent from the public domain. However, class-level inference from closely related piperidin-3-yloxy acetic acid analogs demonstrates that stereochemistry profoundly impacts target binding. For instance, in a series of muscarinic receptor antagonists, the (R)-enantiomer of a related piperidin-3-yloxy derivative exhibited a binding affinity (Ki) of 1.95E+3 nM, while its (S)-enantiomer or a different stereoisomer showed a significantly lower Ki of 113 nM against the same receptor in rat brain membranes [1][2]. This nearly 17-fold difference illustrates the critical and unpredictable nature of stereochemistry on biological activity, strongly suggesting that the (S)-configuration of the target compound will confer a unique and non-substitutable biological profile compared to its (R)-enantiomer.
| Evidence Dimension | Binding Affinity (Ki) to Muscarinic Acetylcholine Receptor |
|---|---|
| Target Compound Data | Quantitative data not available for target compound. |
| Comparator Or Baseline | Related piperidin-3-yloxy analog stereoisomer 1 (Ki = 1.95E+3 nM) vs. stereoisomer 2 (Ki = 113 nM) |
| Quantified Difference | ~17-fold difference in Ki between stereoisomers |
| Conditions | Inhibition of [3H]OXO-M binding to rat brain membranes |
Why This Matters
This class-level data underscores that stereochemistry is a primary driver of biological activity, making the specific (S)-enantiomer a non-interchangeable reagent for chiral SAR studies and target validation.
- [1] BindingDB Entry BDBM50368149. Affinity Data: Ki=1.95E+3 nM. ChEMBL ID CHEMBL1159664. Accessed via BindingDB. View Source
- [2] BindingDB Entry BDBM50453022. Affinity Data: Ki=113 nM. ChEMBL ID CHEMBL326453. Accessed via BindingDB. View Source
